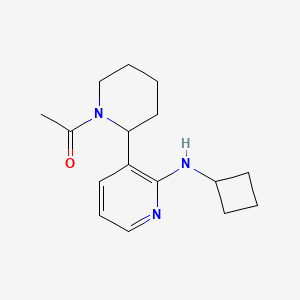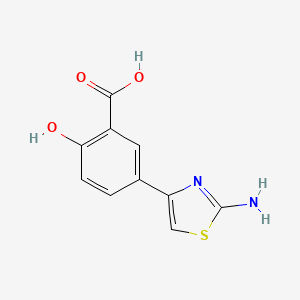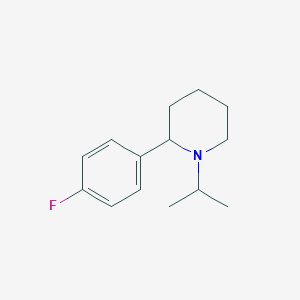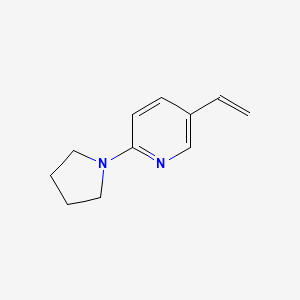
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For instance, the piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyridine derivative can be prepared by reacting 3-pyridinecarboxamide with ethyl acetate under basic conditions . The final coupling step involves the reaction of the cyclobutylamino group with the pyridine-piperidine intermediate under controlled conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals for their diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring are also common in drug development due to their ability to interact with various biological targets.
Cyclobutylamino derivatives:
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-[2-[2-(cyclobutylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-12(20)19-11-3-2-9-15(19)14-8-5-10-17-16(14)18-13-6-4-7-13/h5,8,10,13,15H,2-4,6-7,9,11H2,1H3,(H,17,18) |
InChI Key |
TZPWPGIYNVLSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)

![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)

![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)


